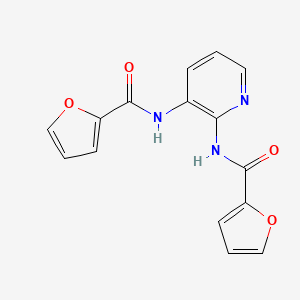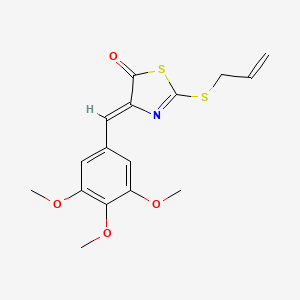
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed to exert its anti-tumor effects by inhibiting the activity of certain enzymes involved in cell cycle regulation. It has also been shown to induce oxidative stress and DNA damage, leading to apoptosis of cancer cells. The anti-microbial activity of this compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and inhibit the production of reactive oxygen species. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, it has been found to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
実験室実験の利点と制限
The advantages of using 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one in lab experiments include its high potency and selectivity. This compound has been shown to be highly effective against cancer cells and has minimal toxicity towards normal cells. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.
将来の方向性
There are several future directions for the research of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one. One potential direction is to further investigate its anti-tumor effects and explore its potential as a chemotherapeutic agent. Another direction is to study its anti-inflammatory and anti-microbial properties and develop new drugs based on its chemical structure. Additionally, future research could focus on improving the stability and solubility of this compound, making it more suitable for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications. Its unique chemical structure and potent biological activity have made it a subject of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and develop new drugs based on its chemical structure.
合成法
The synthesis of 2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with allyl bromide in the presence of potassium carbonate. The resulting product is then treated with 3,4,5-trimethoxybenzaldehyde and glacial acetic acid to form the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-(allylthio)-4-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. This compound has been tested against various cancer cell lines and has been found to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-5-6-22-16-17-11(15(18)23-16)7-10-8-12(19-2)14(21-4)13(9-10)20-3/h5,7-9H,1,6H2,2-4H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXYVYJRLUXTKZ-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)SC(=N2)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-methyl-4-quinolinyl)acetamide diethanedioate](/img/structure/B5025439.png)
![4-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5025445.png)
![2,4-dichloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5025450.png)


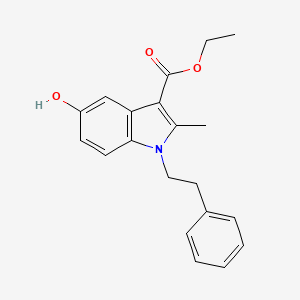
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
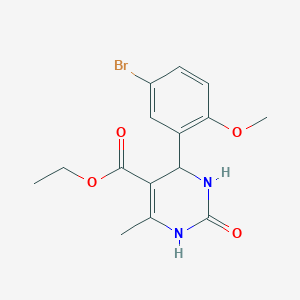
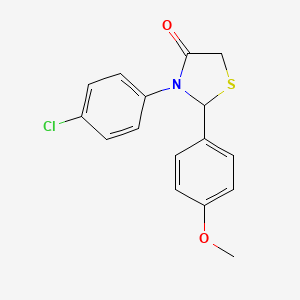
![[2-(propylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B5025508.png)
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
